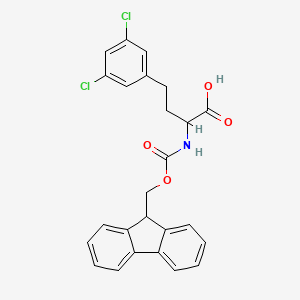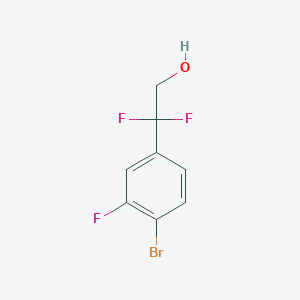![molecular formula C6H15ClN2O2S B12305077 rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis is a chemical compound with the molecular formula C6H14N2O2S·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis typically involves the following steps:
Cyclopentylamine Formation: The starting material, cyclopentylamine, is synthesized through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Methanesulfonamide Introduction: The cyclopentylamine is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide derivative.
Hydrochloride Salt Formation: Finally, the methanesulfonamide derivative is treated with hydrochloric acid to form the hydrochloride salt of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfonic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis
Uniqueness
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activity. Its methanesulfonamide group differentiates it from other similar compounds, providing unique properties and applications.
Properties
Molecular Formula |
C6H15ClN2O2S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
(3-aminocyclopentyl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-6-2-1-5(3-6)4-11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H |
InChI Key |
DSUBQVVZHSELLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


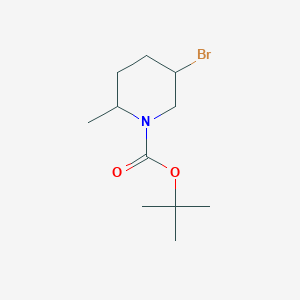
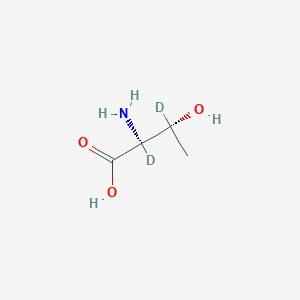
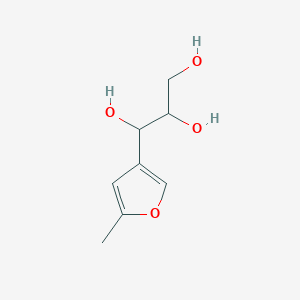
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
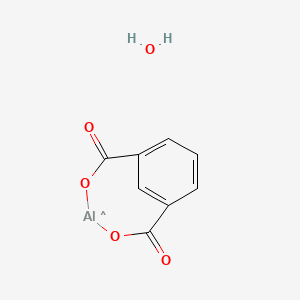
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)


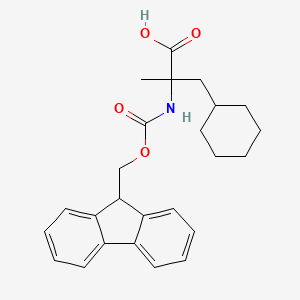
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)

![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)
